(1S)-1-(3,5-dichlorophenyl)ethan-1-ol

Chiral intermediate Nav1.7 inhibitor SN2 inversion

(1S)-1-(3,5-Dichlorophenyl)ethan-1-ol (CAS 1629065-94-6) is an enantiomerically defined chiral secondary alcohol with the molecular formula C₈H₈Cl₂O and a molecular weight of 191.05 g/mol. This compound belongs to the class of substituted chiral benzyl alcohols that serve as critical intermediates in asymmetric pharmaceutical synthesis.

Molecular Formula C8H8Cl2O
Molecular Weight 191.1
CAS No. 1629065-94-6
Cat. No. B6159189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(3,5-dichlorophenyl)ethan-1-ol
CAS1629065-94-6
Molecular FormulaC8H8Cl2O
Molecular Weight191.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-(3,5-Dichlorophenyl)ethan-1-ol (CAS 1629065-94-6): Chiral Benzyl Alcohol Building Block for Nav1.7 Inhibitor Synthesis


(1S)-1-(3,5-Dichlorophenyl)ethan-1-ol (CAS 1629065-94-6) is an enantiomerically defined chiral secondary alcohol with the molecular formula C₈H₈Cl₂O and a molecular weight of 191.05 g/mol . This compound belongs to the class of substituted chiral benzyl alcohols that serve as critical intermediates in asymmetric pharmaceutical synthesis. Its defining structural feature is the (S)-absolute configuration at the benzylic carbon bearing both the 3,5-dichlorophenyl ring and the hydroxyl group . The compound is most prominently recognized as the chiral alcohol fragment incorporated into GDC-0310, a selective, orally available acyl-sulfonamide inhibitor of the voltage-gated sodium channel Nav1.7 (hNav1.7 IC₅₀ = 0.6 nM) that has completed Phase 1 clinical trials for pain indications [1][2].

Why Racemic or Positional-Isomer Substitution Cannot Replace (1S)-1-(3,5-Dichlorophenyl)ethan-1-ol in Nav1.7-Targeted Synthesis


Procurement decisions for chiral benzyl alcohol intermediates in Nav1.7 inhibitor programs cannot rely on generic, racemic, or positional-isomer substitutions. The (S)-absolute configuration at the benzylic stereocenter is not interchangeable with the (R)-enantiomer (CAS 1629065-91-3) or the racemic mixture (CAS 184970-30-7), because the SN2-based synthetic route to GDC-0310 requires configurationally pure starting material to achieve the final API stereochemistry with >99:1 enantiomeric excess [1]. Furthermore, the 3,5-dichloro substitution pattern on the phenyl ring is pharmacophorically essential: the resulting GDC-0310 exhibits an IC₅₀ of 0.6 nM for hNav1.7 with approximately 918-fold selectivity over the cardiac Nav1.5 channel (IC₅₀ = 551 nM) . Alternative positional isomers—such as (1S)-1-(2,5-dichlorophenyl)ethan-1-ol—produce structurally distinct downstream compounds that are not validated for the same Nav1.7 potency and selectivity profile .

Quantitative Differentiation Evidence for (1S)-1-(3,5-Dichlorophenyl)ethan-1-ol (CAS 1629065-94-6) vs. Closest Analogs


Stereochemical Configuration (S vs. R) Determines Synthetic Utility in GDC-0310 Manufacturing Route

The (1S)-enantiomer (CAS 1629065-94-6) is the stereochemical configuration present in the final API GDC-0310. The published kilogram-scale synthesis uses (R)-1-(3,5-dichlorophenyl)ethan-1-ol (CAS 1629065-91-3) as the chiral building block, which undergoes a highly selective SN2 displacement of its mesylate derivative with a piperidine intermediate. This SN2 reaction inverts the configuration at the benzylic carbon, yielding the (S)-configured product. The final API was obtained with >99:1 enantiomeric excess (ee >98%) after a chiral purity upgrade via the (1S)-(+)-camphorsulfonic acid salt, in 37% overall yield on a 6.5 kg scale [1]. Using the (1S)-enantiomer directly as a reference standard or analytical benchmark is therefore essential for confirming the stereochemical fidelity of this inversion process. In contrast, the racemic mixture (CAS 184970-30-7) lacks stereochemical definition and cannot serve as a stereochemical reference for the SN2 inversion step .

Chiral intermediate Nav1.7 inhibitor SN2 inversion Enantiomeric purity GDC-0310

Nav1.7 Target Potency and Isoform Selectivity Conferred by the 3,5-Dichloro Substitution Pattern

The 3,5-dichloro substitution pattern on the phenyl ring of the (S)-configured benzyl alcohol fragment is critical for the pharmacological activity of GDC-0310. The final drug substance achieves an IC₅₀ of 0.6 nM for human Nav1.7 (hNav1.7) [1]. Critically, GDC-0310 demonstrates substantial selectivity across the Nav channel family: Nav1.5 (cardiac) IC₅₀ = 551 nM (~918-fold selective), Nav1.2 (CNS) IC₅₀ = 38 nM (~63-fold), Nav1.1 IC₅₀ = 202 nM (~337-fold), Nav1.6 IC₅₀ = 198 nM (~330-fold), and Nav1.4 (skeletal muscle) IC₅₀ = 3.4 nM (~5.7-fold) . The predecessor compound GDC-0276, which differs in its benzylic substitution, showed inferior Nav selectivity and pharmacokinetic profile compared to GDC-0310 [1]. Alternative positional isomers—e.g., (1S)-1-(2,5-dichlorophenyl)ethan-1-ol (CAS 691881-93-3)—produce structurally distinct downstream products that are not associated with the same validated Nav1.7 selectivity profile .

Nav1.7 inhibitor Isoform selectivity Pain target GDC-0310 Acyl-sulfonamide

Electronic Circular Dichroism (ECD) Signature Differentiates 3,5-Dichloro (meta) from Ortho and Para Isomers

The chlorine substitution pattern on the phenyl ring produces a distinct and experimentally verified electronic circular dichroism (ECD) signature that enables unambiguous identity confirmation. A systematic study of (R)-1-(chlorophenyl)ethanol isomers demonstrated that the meta-substituted isomer (3-chloro and by extension 3,5-dichloro) exhibits a monosignated negative ECD spectrum in methanol, fundamentally different from the ortho isomer (monosignated positive) and the para isomer (bisignated, with competing positive and negative bands) [1]. This chiroptical fingerprint provides a direct spectroscopic method to verify the positional isomer identity of the (1S)-1-(3,5-dichlorophenyl)ethan-1-ol building block prior to use in synthesis. The computational methods used (CAM-B3LYP/def2-TZVP with polarizable continuum solvent models) confirmed excellent agreement between simulated and experimental spectra, validating the robustness of this differentiation [1]. For procurement quality control, this ECD signature serves as an orthogonal identity confirmation to chiral HPLC, which may not always resolve positional isomers with identical molecular formulae.

Chiroptical spectroscopy ECD Enantiomeric differentiation Chlorine position Quality control

Supplier-Grade Purity Differentiation: 98% (HPLC) vs. Standard 95% Grades for (S)-Enantiomer

Commercially available (1S)-1-(3,5-dichlorophenyl)ethan-1-ol (CAS 1629065-94-6) is supplied at two distinct purity grades that impact its suitability for different research and industrial applications. The higher-grade specification (98% purity, e.g., ChemScene Cat. No. CS-0149243) provides batch-specific QC documentation including NMR, HPLC, and GC analytical data, with storage at 2–8°C sealed in dry conditions to maintain integrity . The standard grade (95% purity, e.g., Bidepharm, Smolecule) also offers QC documentation but at a specification threshold more suitable for early-stage research . In comparison, the racemic mixture (CAS 184970-30-7) is supplied at ≥95% purity but without chiral purity specification, since it contains equal amounts of both enantiomers (0% ee by definition) . The (R)-enantiomer (CAS 1629065-91-3) is available at 95% purity but targets a different synthetic application space (SN2 inversion starting material) . For analytical method development and GMP-like reference standard use in Nav1.7 inhibitor programs, the 98% grade with documented chiral purity provides a demonstrably higher specification basis.

Chemical purity Chiral purity QC documentation Procurement specification HPLC

Enantioselective Biocatalytic Access Routes: (S)-Enantiomer via Ketoreductase (KRED)-Mediated Asymmetric Reduction

The (S)-enantiomer can be accessed through ketoreductase (KRED)-catalyzed asymmetric reduction of prochiral 3,5-dichloroacetophenone. Engineered KRED enzymes have demonstrated the capacity to reduce substituted acetophenones with enantioselectivities repeatedly outperforming traditional chemical reduction methods [1]. While direct published data for 3,5-dichloroacetophenone reduction to the (S)-alcohol is limited in the open literature, closely related substrates have been reduced with >99% yield and >99% ee using nanocrystal reductase systems: (S)-1-(3′,4′-dichlorophenyl)ethanol was produced with >99% yield and >99% ee [2]. For the analogous amino-substituted system, (R)-1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-ol was synthesized in 93% ee via KRED/NADPH reduction in DMSO [3]. These class-level data indicate that the (S)-1-(3,5-dichlorophenyl)ethan-1-ol building block can be produced through scalable biocatalytic routes, offering a greener and potentially more cost-effective alternative to stoichiometric chiral reducing agents or classical resolution methods. This is in contrast to the (R)-enantiomer, which has been the focus of lipase-catalyzed kinetic resolution studies [4].

Biocatalysis Ketoreductase Asymmetric reduction Green chemistry Enantioselective synthesis

High-Value Application Scenarios for (1S)-1-(3,5-Dichlorophenyl)ethan-1-ol (CAS 1629065-94-6) Based on Quantitative Evidence


Analytical Reference Standard for GDC-0310 Stereochemical Quality Control

The (1S)-enantiomer serves as an essential chiral reference standard for HPLC method development and batch-release testing in GDC-0310 manufacturing. Because the published kilogram-scale synthesis achieves the final API stereocenter with >99:1 enantiomeric excess via SN2 inversion of the (R)-alcohol mesylate [1], the (S)-configured alcohol is required to establish system suitability, determine limit of detection for the undesired enantiomer, and validate chiral HPLC methods. Procurement of the 98% purity grade with documented QC (NMR, HPLC, GC) is recommended for this application .

Starting Material for Structure–Activity Relationship (SAR) Studies on Nav1.7 Acyl-Sulfonamide Inhibitors

The (S)-configured 3,5-dichlorobenzyl alcohol fragment is the pharmacophorically validated building block for generating novel Nav1.7 inhibitor analogs. GDC-0310's demonstrated isoform selectivity profile—0.6 nM for Nav1.7 vs. 551 nM for cardiac Nav1.5 (~918-fold) [1]—establishes the 3,5-dichloro substitution pattern as optimal for balancing potency and cardiac safety. Medicinal chemistry teams synthesizing next-generation Nav1.7 inhibitors can use this building block to explore variations in the piperidine linker, amide/sulfonamide warhead, and distal aryl group while maintaining the validated benzylic fragment that confers target engagement. The (2,5-dichloro) isomer, by contrast, lacks published Nav1.7 validation data .

Biocatalytic Process Development for Sustainable Enantiopure Alcohol Production

The prochiral ketone 3,5-dichloroacetophenone can be reduced to (1S)-1-(3,5-dichlorophenyl)ethan-1-ol using engineered ketoreductases (KREDs) with predicted high enantioselectivity, based on demonstrated >99% ee performance on structurally related substrates such as (S)-1-(3′,4′-dichlorophenyl)ethanol [1]. This green chemistry approach offers advantages over stoichiometric chiral borohydride reductions or lipase-catalyzed kinetic resolutions (which are limited to 50% theoretical yield). The (1S)-enantiomer is therefore the preferred target for KRED engineering campaigns aimed at developing scalable, high-yield biocatalytic routes to Nav1.7 inhibitor building blocks .

Positional Isomer Identity Verification via Chiroptical Spectroscopy

The distinct ECD signature of the meta,meta-dichloro substitution pattern (monosignated negative) enables rapid, non-destructive identity confirmation of incoming material [1]. This is particularly valuable when multiple dichlorophenyl ethanol isomers (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; and 3,5-dichloro) may be present in a procurement portfolio. A simple ECD measurement in methanol can confirm that the correct positional isomer has been received, complementing chiral HPLC and NMR identity testing. This orthogonal method reduces the risk of costly synthetic failures caused by mis-specified building blocks.

Quote Request

Request a Quote for (1S)-1-(3,5-dichlorophenyl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.